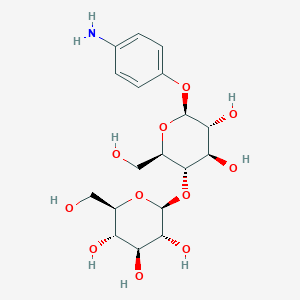

4-Aminophenyl b-D-cellobioside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(4-aminophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO11/c19-7-1-3-8(4-2-7)27-17-15(26)13(24)16(10(6-21)29-17)30-18-14(25)12(23)11(22)9(5-20)28-18/h1-4,9-18,20-26H,5-6,19H2/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHWUNNDLIWPAO-KFRZSCGFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Aminophenyl β-D-cellobioside

Introduction: The Significance of 4-Aminophenyl β-D-cellobioside

4-Aminophenyl β-D-cellobioside is a valuable molecular tool for researchers in glycobiology, enzymology, and drug development. Its structure, comprising the disaccharide cellobiose linked to a p-aminophenyl aglycone, makes it an effective affinity ligand for the purification and characterization of cellobiohydrolases, enzymes crucial in the breakdown of cellulose. Furthermore, the primary amine handle provides a versatile point for conjugation to solid supports, fluorescent probes, or other molecules, enabling a wide range of applications in diagnostics and targeted drug delivery. This guide provides a comprehensive overview of the primary chemical synthesis route for this important compound, delving into the mechanistic rationale behind the chosen methodologies and offering detailed, field-proven protocols.

Part 1: The Strategic Approach to Synthesis: A Multi-step Chemical Pathway

The synthesis of 4-aminophenyl β-D-cellobioside is a multi-step process that requires careful control of protecting groups and stereochemistry. The most common and reliable approach involves four key stages:

-

Protection of the Anomeric Hydroxyl Group: The synthesis begins with the peracetylation of cellobiose to protect all hydroxyl groups and create a stable starting material.

-

Activation of the Anomeric Carbon: The peracetylated cellobiose is then converted to a glycosyl halide, typically a bromide, at the anomeric position. This creates a good leaving group, "activating" the molecule for glycosylation.

-

Formation of the Glycosidic Bond: The activated glycosyl donor is coupled with a suitable aglycone precursor, 4-nitrophenol, via the Koenigs-Knorr reaction. This reaction is pivotal as it establishes the desired β-glycosidic linkage with high stereoselectivity.

-

Aglycone Modification and Deprotection: The nitro group of the aglycone is reduced to the target amine, followed by the removal of all acetyl protecting groups to yield the final product.

This strategic pathway is visualized in the workflow diagram below:

Caption: Overall workflow for the chemical synthesis of 4-Aminophenyl β-D-cellobioside.

Part 2: Detailed Experimental Protocols and Mechanistic Insights

Step 1: Peracetylation of Cellobiose to Octa-O-acetyl-β-D-cellobiose

Expertise & Experience: The initial step involves the complete acetylation of all hydroxyl groups on cellobiose. This is crucial for several reasons: it protects the hydroxyls from unwanted side reactions in subsequent steps, it enhances the solubility of the carbohydrate in organic solvents, and the acetyl group at the C-2 position plays a critical role in directing the stereochemical outcome of the glycosylation reaction. A common and effective method is the acetolysis of cellulose, which directly yields α-D-cellobiose octaacetate.[1] However, for smaller-scale lab preparations starting from pure cellobiose, a straightforward acetylation is employed.

Experimental Protocol:

-

To a stirred suspension of D-(+)-cellobiose (10 g, 29.2 mmol) in acetic anhydride (50 mL), add concentrated sulfuric acid (0.5 mL) dropwise while maintaining the temperature below 30°C with an ice bath.

-

Once the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours.

-

Pour the reaction mixture slowly into 500 mL of ice-water with vigorous stirring.

-

The white precipitate of octa-O-acetyl-β-D-cellobiose is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried in a vacuum oven at 50°C.

| Parameter | Value | Reference |

| Starting Material | D-(+)-Cellobiose | |

| Reagents | Acetic Anhydride, Sulfuric Acid | [2] |

| Solvent | Acetic Anhydride | [2] |

| Typical Yield | >90% |

Step 2: Synthesis of Hepta-O-acetyl-α-D-cellobiosyl Bromide

Expertise & Experience: The conversion of the peracetylated cellobiose to the corresponding glycosyl bromide is the activation step. The anomeric acetate is selectively replaced by a bromine atom, creating a competent electrophile for the subsequent glycosylation. The use of hydrogen bromide in acetic acid is a standard and reliable method for this transformation.[3]

Experimental Protocol:

-

Dissolve octa-O-acetyl-β-D-cellobiose (5 g, 7.37 mmol) in a 33% solution of hydrogen bromide in glacial acetic acid (25 mL) at room temperature.

-

Stir the solution for 2 hours, during which the reaction progress can be monitored by TLC.

-

Pour the reaction mixture into ice-water (200 mL) and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with cold saturated sodium bicarbonate solution until neutral, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hepta-O-acetyl-α-D-cellobiosyl bromide as a syrup, which is used in the next step without further purification.

| Parameter | Value | Reference |

| Starting Material | Octa-O-acetyl-β-D-cellobiose | |

| Reagents | HBr in Acetic Acid | [3] |

| Solvent | Dichloromethane (for workup) | [3] |

| Typical Yield | >95% (crude) |

Step 3: Koenigs-Knorr Glycosylation with 4-Nitrophenol

Expertise & Experience: This is the cornerstone of the synthesis, where the β-glycosidic bond is formed. The Koenigs-Knorr reaction, in its classic form, utilizes a heavy metal salt, such as silver(I) oxide or silver(I) carbonate, as a promoter.[4] The promoter assists in the departure of the bromide leaving group, leading to the formation of an oxocarbenium ion intermediate. The crucial aspect of this reaction is the stereochemical control exerted by the neighboring acetyl group at the C-2 position. This phenomenon, known as anchimeric assistance or neighboring group participation , results in the exclusive formation of the 1,2-trans-glycosidic bond, which in the case of glucose derivatives, corresponds to the β-anomer.[4][5]

Mechanism of Anchimeric Assistance:

Caption: Mechanism of the Koenigs-Knorr reaction showing stereocontrol via anchimeric assistance.

Experimental Protocol:

-

To a stirred solution of 4-nitrophenol (1.5 g, 10.8 mmol) in anhydrous dichloromethane (50 mL), add freshly prepared silver(I) oxide (2.5 g, 10.8 mmol) and activated molecular sieves (4 Å, 5 g).

-

Stir the mixture in the dark at room temperature for 30 minutes.

-

Add a solution of the crude hepta-O-acetyl-α-D-cellobiosyl bromide (from the previous step, ~7.37 mmol) in anhydrous dichloromethane (20 mL) dropwise to the mixture.

-

Stir the reaction in the dark at room temperature for 24-48 hours, monitoring by TLC.

-

Upon completion, filter the mixture through a pad of Celite, washing the pad with dichloromethane.

-

Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford 4-nitrophenyl hepta-O-acetyl-β-D-cellobioside.

| Parameter | Value | Reference |

| Glycosyl Donor | Hepta-O-acetyl-α-D-cellobiosyl Bromide | |

| Glycosyl Acceptor | 4-Nitrophenol | [6] |

| Promoter | Silver(I) Oxide | [4] |

| Solvent | Anhydrous Dichloromethane | |

| Typical Yield | 60-75% |

Step 4: Reduction of the Nitro Group

Expertise & Experience: The conversion of the nitro group to a primary amine is a standard transformation in organic synthesis. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this purpose.[7] The reaction proceeds under mild conditions and typically gives high yields.

Experimental Protocol:

-

Dissolve 4-nitrophenyl hepta-O-acetyl-β-D-cellobioside (2 g, 2.6 mmol) in ethyl acetate (50 mL).

-

Add 10% palladium on carbon (200 mg, 10 wt%).

-

Stir the suspension under a hydrogen atmosphere (e.g., using a balloon) at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the mixture through Celite to remove the catalyst, washing the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield 4-aminophenyl hepta-O-acetyl-β-D-cellobioside, which can be used in the final step without further purification.

| Parameter | Value | Reference |

| Starting Material | 4-Nitrophenyl Hepta-O-acetyl-β-D-cellobioside | |

| Reagents | H₂, 10% Pd/C | [7] |

| Solvent | Ethyl Acetate | |

| Typical Yield | >95% |

Step 5: Zemplén Deacetylation

Expertise & Experience: The final step is the global deprotection of the acetyl groups to unveil the free hydroxyls of the cellobiose moiety. The Zemplén deacetylation, which uses a catalytic amount of sodium methoxide in methanol, is the method of choice.[8] It is a mild, high-yielding, and straightforward procedure.

Experimental Protocol:

-

Dissolve 4-aminophenyl hepta-O-acetyl-β-D-cellobioside (from the previous step, ~2.6 mmol) in anhydrous methanol (50 mL).

-

Add a catalytic amount of a 0.5 M solution of sodium methoxide in methanol (e.g., 0.5 mL) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until completion (typically 2-4 hours).

-

Neutralize the reaction mixture with an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺ form), filter, and wash the resin with methanol.

-

Concentrate the combined filtrate under reduced pressure. The resulting solid can be purified by recrystallization (e.g., from ethanol/water) or by silica gel chromatography to give pure 4-aminophenyl β-D-cellobioside.

| Parameter | Value | Reference |

| Starting Material | 4-Aminophenyl Hepta-O-acetyl-β-D-cellobioside | |

| Reagents | Sodium Methoxide (catalytic) | [8] |

| Solvent | Anhydrous Methanol | [8] |

| Typical Yield | >90% |

Part 3: Alternative Synthetic Strategies: The Enzymatic Approach

While chemical synthesis is well-established, enzymatic methods offer a green and highly selective alternative. Glycosyltransferases and certain glycosidases operating in reverse (transglycosylation) can be employed to form glycosidic bonds. For the synthesis of aryl β-D-cellobiosides, a cellobiose phosphorylase could potentially be used to generate α-D-cellobiose-1-phosphate from cellobiose and inorganic phosphate. This activated donor could then be coupled to 4-aminophenol using a suitable glycosyltransferase.

While a specific, optimized protocol for the enzymatic synthesis of 4-aminophenyl β-D-cellobioside is not as widely documented as the chemical route, the principles of in-vitro multi-enzyme (IVME) cascades are being increasingly applied for the synthesis of complex carbohydrates.[9] This approach offers the advantages of mild reaction conditions, no need for protecting groups, and perfect stereocontrol.

Part 4: Quality Control and Characterization

The identity and purity of the final product, 4-aminophenyl β-D-cellobioside, should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure, including the presence of the aromatic protons of the aminophenyl group and the characteristic signals of the cellobiose unit, including the anomeric proton of the β-glycosidic linkage (typically a doublet around 4.5-5.0 ppm with a large coupling constant, J ≈ 7-8 Hz).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.

-

Thin-Layer Chromatography (TLC): TLC is used throughout the synthesis to monitor reaction progress and assess the purity of the final product.

Conclusion

The chemical synthesis of 4-aminophenyl β-D-cellobioside is a robust and well-understood process that relies on fundamental principles of carbohydrate chemistry. The strategic use of protecting groups and the stereocontrolled formation of the glycosidic bond via the Koenigs-Knorr reaction are key to a successful outcome. This guide provides the necessary protocols and mechanistic understanding for researchers to confidently synthesize this valuable molecular probe for applications in life sciences and drug development. As green chemistry principles become increasingly important, the further development of enzymatic routes for the synthesis of such compounds will be an exciting area of future research.

References

-

Braun, G. α-Cellobiose Octaacetate. Org. Synth.1943 , 2, 124. [Link]

-

Koenigs, W.; Knorr, E. Ueber einige Derivate des Traubenzuckers und der Galactose. Ber. Dtsch. Chem. Ges.1901 , 34, 957–981. [Link]

-

Coutinho, P. M.; Reilly, P. J. Synthesis of aryl 3-O-beta-cellobiosyl-beta-D-glucopyranosides for reactivity studies of 1,3-1,4-beta-glucanases. Carbohydr. Res.1994 , 253, 131-143. [Link]

-

chemeurope.com. Koenigs-Knorr reaction. [Link]

-

Mechanism Monday #13: Anchimeric Assistance! YouTube, 2024. [Link]

- Dick, W. E.; Weisleder, D. Process for preparing α-D-cellobiose octaacetate. U.S. Patent 5,260,420, issued November 9, 1993.

-

Demchenko, A. V.; et al. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. Chemistry2019 , 25 (6), 1461-1465. [Link]

-

University of Regensburg. Anchimeric Assistance (Neighboring Group Participation). [Link]

-

Horton, D.; et al. Commercial synthesis of alpha-D-cellobiosyl bromide heptaacetate. Carbohydr. Res.2003 , 338 (1), 1-8. [Link]

-

GlycoPOD. Preparation of alcohol glycoclusters. [Link]

-

Li, Y.; et al. Reduction of 4-nitrophenol to 4-aminophenol using a novel Pd@NixB–SiO2/RGO nanocomposite: enhanced hydrogen spillover and high catalytic performance. RSC Adv.2017 , 7, 18335-18343. [Link]

-

Abu-Zahra, M. R.; et al. The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle Catalysts. Catalysts2023 , 13 (2), 391. [Link]

-

Khan, S.; et al. Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Copper Nanoparticles on Brassica oleracea L: Environmental Green Method. J. Nanomed. Nanotechnol.2018 , 9 (5), 1000521. [Link]

-

GlycoPOD. De-O-acetylation using sodium methoxide. [Link]

-

Royal Society of Chemistry. Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides. [Link]

-

Wang, C.; et al. High-Performance Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol over Pt Nanoparticles Supported on Co-Al LDH Nanosheets. Nanomaterials2022 , 12 (18), 3230. [Link]

-

International Journal of Chemical Studies. Catalytic reduction of 4-Nitrophenol to 4-Aminophenol by using Fe2O3-Cu2O-TiO2 nanocomposite. [Link]

-

GlycoPOD. De-O-acetylation using sodium methoxide. [Link]

-

Shi, J-F.; et al. Synthesis and cytotoxic property of Annonaceous acetogenin glycoconjugates. Supplementary Material. [Link]

-

Kákoní, A.; et al. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. Molecules2008 , 13 (1), 125-136. [Link]

-

Colussi, F.; et al. Immobilized 4-aminophenyl 1-thio-beta-D-galactofuranoside as a matrix for affinity purification of an exo-beta-D-galactofuranosidase. Biochim. Biophys. Acta1999 , 1433 (1-2), 168-177. [Link]

-

Royal Society of Chemistry. Green Chemistry. [Link]

-

Roth, C.; et al. Recent advances in enzymatic synthesis of β-glucan and cellulose. Curr. Opin. Chem. Biol.2021 , 61, 137-146. [Link]

-

MDPI. Facile Preparation of Peracetates and Per-3-bromobenzoates of α-Mono- and Disaccharides. [Link]

-

GlycoPOD. Figure 1: [Removal of acetyl groups under Zemplén conditions.]. [Link]

-

ResearchGate. (PDF) Studies on Koenigs-Knorr Glycosidations. [Link]

-

Demchenko, A. V.; et al. Koenigs-Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. Chemistry2019 , 25 (6), 1461-1465. [Link]

-

bioRxiv. Rational engineering of a β-glucosidase (H0HC94) from glycosyl family I (GH1) to improve catalytic performance on cellobiose. [Link]

-

ResearchGate. Yields of glucose, cellobiose, and methyl β-d-glucoside by the enzymatic conversion of regenerated cellulose from [TBP][Gly]/DMSO. [Link]

-

ResearchGate. Koenigs-Knorr Glycosylation with Neuraminic Acid Derivatives. [Link]

-

Royal Society of Chemistry. RSC Advances. [Link]

-

Grous, W. R.; et al. Kinetics of cellobiose hydrolysis using cellobiase composites from Ttrichoderma reesei and Aspergillus niger. Biotechnol. Bioeng.1985 , 27 (4), 463-470. [Link]

-

Royal Society of Chemistry. Highly regioselective surface acetylation of cellulose and shaped cellulose constructs in the gas-phase. [Link]

-

ResearchGate. Octa-O-acetyl-β,β-thiotrehalose. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Commercial synthesis of alpha-D-cellobiosyl bromide heptaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 5. Anchimeric Assistance (Neighboring Group Participation) [research.cm.utexas.edu]

- 6. Synthesis of aryl 3-O-beta-cellobiosyl-beta-D-glucopyranosides for reactivity studies of 1,3-1,4-beta-glucanases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reduction of 4-nitrophenol to 4-aminophenol using a novel Pd@NixB–SiO2/RGO nanocomposite: enhanced hydrogen spillover and high catalytic performance - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Recent advances in enzymatic synthesis of β-glucan and cellulose - PMC [pmc.ncbi.nlm.nih.gov]

enzymatic synthesis of 4-Aminophenyl b-D-cellobioside

Enzymatic Synthesis of 4-Aminophenyl -D-cellobioside: A Biocatalytic Protocol

Executive Summary

4-Aminophenyl

This guide details the Phosphorylase-Driven Synthesis utilizing Cellobiose Phosphorylase (CBP) .[1][2][3] Unlike hydrolytic enzymes (

Part 1: The Substrate & Utility

Before detailing the protocol, it is critical to understand the structural requirements. 4-AP-Cel consists of two glucose units linked

| Feature | Specification | Utility |

| Structure | Glc- | Mimics natural cellulose fragments.[4][5] |

| Aglycone | 4-Aminophenyl | Reactive Handle: Can be coupled to NHS-activated resins (Sepharose) for affinity chromatography. Detection: Can be diazotized or detected electrochemically. |

| Linkage | Specific target for Cellobiohydrolases (CBH I/II) and Endoglucanases. |

Part 2: Biocatalytic Strategy Selection

The Problem with Glycosidases

Standard

The Solution: Cellobiose Phosphorylase (CBP)

Cellobiose Phosphorylase (EC 2.4.1.20) , typically sourced from Clostridium thermocellum or Cellulomonas uda, catalyzes the reversible phosphorolysis of cellobiose:

Synthetic Direction (Reverse Phosphorolysis):

By replacing Glucose with 4-Aminophenyl

Advantages:

-

Regioselectivity: Strict

-1,4 linkage formation. -

Atom Economy: No protecting groups required.

-

Thermodynamic Control: The equilibrium can be shifted toward synthesis by removing inorganic phosphate (

) or using excess donor.

Mechanistic Pathway

The reaction proceeds via a sequential Bi-Bi mechanism (or Ping-Pong depending on the specific CBP variant), where the enzyme binds the sugar phosphate, forms a glucosyl-enzyme intermediate, and transfers the glucosyl moiety to the 4-hydroxyl of the acceptor.

Figure 1: Reaction pathway for the CBP-mediated synthesis of 4-AP-Cel. The enzyme utilizes G1P as a glucosyl donor to elongate the acceptor.

Part 3: Detailed Experimental Protocol

Phase 1: Reagent Preparation

1. Enzyme Source:

-

Recommended: Recombinant Clostridium thermocellum CBP (CtCBP) or Cellulomonas uda CBP (CuCBP).

-

Activity Unit: One unit (U) is defined as the amount of enzyme releasing 1

mol of glucose from cellobiose per minute at pH 7.0 and 60°C (for thermophiles).

2. Substrates:

-

Donor:

-D-Glucose-1-phosphate disodium salt (G1P). -

Acceptor: 4-Aminophenyl

-D-glucoside (commercially available or synthesized via Koenigs-Knorr method if bulk is needed).

3. Buffer System:

-

50 mM MES (2-(N-morpholino)ethanesulfonic acid) or MOPS.

-

pH: 6.5 – 7.0 (Optimum for synthetic direction).

-

Crucial Additive: 1 mM DTT (protects enzyme thiols) and 10 mM MgCl

(cofactor for some phosphorylases).

Phase 2: The Synthesis Reaction

Reaction Stoichiometry: To drive the reaction, use a molar excess of the donor (G1P).

-

Ratio: 2:1 (Donor : Acceptor).

Step-by-Step Procedure:

-

Dissolution: In a 50 mL Falcon tube, dissolve 100 mg (0.37 mmol) of 4-Aminophenyl

-D-glucoside and 225 mg (0.74 mmol) of G1P in 10 mL of 50 mM MES buffer (pH 7.0). -

Enzyme Addition: Add 20-50 Units of purified CBP.

-

Incubation: Incubate at 45°C - 60°C (depending on enzyme thermostability) with gentle shaking (150 rpm).

-

Note:C. thermocellum CBP is stable at 60°C, which improves solubility and reaction rate.

-

-

Monitoring: Monitor the reaction by HPLC or TLC every 2 hours.

-

TLC Mobile Phase: Ethyl acetate:Methanol:Water (7:2:1).

-

Visualization: UV light (254 nm) and Sulfuric acid charring. The product will migrate lower (more polar) than the acceptor.

-

-

Termination: Stop the reaction when the acceptor is consumed or equilibrium is reached (typically 12-24 hours) by boiling for 5 minutes (denaturation) or adjusting pH to 3.0.

Phase 3: Purification & Workup

Since the aniline amine is sensitive to oxidation, avoid high-pH workups.

-

Clarification: Centrifuge the reaction mixture (10,000 x g, 10 min) to remove denatured protein.

-

Phosphate Removal (Optional but recommended): Precipitate inorganic phosphate by adding Magnesium Acetate / Ammonia or use an anion exchange resin, though direct preparative HPLC is often cleaner.

-

Solid Phase Extraction (SPE) / Chromatography:

-

Resin: C18 Reverse Phase or Activated Charcoal.

-

Protocol (C18):

-

Equilibrate column with water.

-

Load supernatant. G1P and Phosphate will elute in the void volume (water wash).

-

Elute product with a gradient of Methanol/Water (0%

50%). -

4-AP-Cel typically elutes after residual glucose but before unreacted 4-AP-Glc (if any).

-

-

-

Lyophilization: Freeze-dry the product fractions to obtain a shelf-stable powder.

Figure 2: Operational workflow for the synthesis and purification of 4-AP-Cel.

Part 4: Analytical Validation

To ensure the protocol yielded the correct isomer, validation is required.

1. Mass Spectrometry (ESI-MS):

-

Expected Mass: Molecular Weight = 433.41 g/mol .

-

Mode: Positive mode

or

2. NMR Spectroscopy (

-

Anomeric Protons: You must observe two anomeric doublets.

-

H-1 (Glc-Ar):

ppm (d, -

H-1' (Glc-Glc):

ppm (d,

-

-

Aromatic Signals: Two doublets (AA'BB' system) for the 4-aminophenyl group around 6.8 - 7.2 ppm.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Phosphate accumulation (Product Inhibition). | Add an inorganic pyrophosphatase (if using UDP-G) or perform dialysis. For CBP, use higher excess of G1P. |

| Enzyme Instability | Oxidation of Cysteine residues. | Ensure 1-5 mM DTT or |

| Impurity Co-elution | Unreacted Acceptor. | Optimize the C18 gradient. The disaccharide (product) is more hydrophilic than the monosaccharide (acceptor) and elutes earlier in Reverse Phase. |

| Brown Discoloration | Oxidation of Aniline. | Keep reaction in the dark; purge buffers with Nitrogen/Argon. |

References

-

Kitaoka, M., & Hayashi, K. (2002). Carbohydrate-processing phosphorolytic enzymes. Trends in Glycoscience and Glycotechnology, 14(75), 35-50. Link

- Foundational text on the mechanism of Cellobiose Phosphorylase and its synthetic utility.

-

De Groeve, M., et al. (2010). Engineering of cellobiose phosphorylase for glycoside synthesis. Development of a high-throughput screening system.Link

- Describes the broad acceptor specificity of CBP, confirming its ability to accept aryl-glucosides.

-

Zhang, Y. H., & Lynd, L. R. (2004). Kinetics and relative importance of phosphorolytic and hydrolytic pathways in soluble-sugar utilization for Clostridium thermocellum. Applied and Environmental Microbiology, 70(3), 1563-1569. Link

- Source for the specific activity and stability conditions of the thermophilic CBP.

-

Sigma-Aldrich. (n.d.).[6] 4-Aminophenyl

-D-glucopyranoside Product Sheet. Link- Verification of the commercial availability and physical properties of the acceptor substr

Sources

- 1. Engineering of cellobiose phosphorylase for the defined synthesis of cellotriose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Engineering of cellobiose phosphorylase for the synthesis of prebiotic cellotriose [biblio.ugent.be]

- 3. researchgate.net [researchgate.net]

- 4. 4-Thiocellooligosaccharides. Their synthesis and use as ligands for the separation of cellobiohydrolases of Trichoderma reesei by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3482-57-3, 4-Nitrophenyl beta-D-cellobioside, CAS: 3482-57-3 [chemsynlab.com]

- 6. 4-Aminophenyl β-D-glucopyranoside 20818-25-1 [sigmaaldrich.com]

4-Aminophenyl b-D-cellobioside properties and characteristics

Technical Profile: 4-Aminophenyl -D-cellobioside

A Functional Scaffold for Cellulase Kinetics and Glycoconjugate Synthesis

Executive Summary

4-Aminophenyl

Its primary utility lies in the aromatic amine (

Chemical & Physical Profile

The following data aggregates physicochemical characteristics essential for experimental design and storage.

| Property | Specification |

| Systematic Name | 4-Aminophenyl 4-O- |

| CAS Number | 42935-24-0 |

| Molecular Formula | |

| Molecular Weight | 433.41 g/mol |

| Appearance | Beige to off-white crystalline solid |

| Melting Point | 133–138 °C (Free base) [1]; 177–180 °C (Heptaacetate derivative) [2] |

| Solubility | Soluble in water, methanol, DMSO. Sparingly soluble in ethanol. |

| Stability | Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen). Light sensitive (amine oxidation). |

| pKa | ~4.5–5.0 (Anilinium ion conjugate acid) |

Mechanistic Utility & Applications

As an Affinity Ligand

The primary advantage of 4-aminophenyl

-

Mechanism: The enzyme active site (e.g., the tunnel of Trichoderma reesei Cel7A) recognizes the non-reducing end of the cellobiose. By coupling the aglycone (phenyl ring) to a matrix, the disaccharide extends outward, mimicking a cellulose chain end.

-

Chemistry: The aniline amine reacts spontaneously with NHS-activated esters or epoxide-activated resins to form stable amide or secondary amine linkages.

As an Electrochemical Substrate

While p-nitrophenyl glycosides rely on optical absorbance (405 nm), 4-aminophenyl glycosides allow for amperometric detection , which is often more sensitive and less prone to interference in turbid lignocellulosic mixtures.

-

Pathway: Cellobiohydrolase hydrolyzes the

-1,4-glycosidic bond between the sugar and the phenol. -

Signal: The released 4-aminophenol (4-AP) is electrochemically active.[1][2] It can be oxidized to 4-iminoquinone at low potentials (+140 mV vs Ag/AgCl), generating a current proportional to enzyme activity [3].

Visualization of Reaction Pathways

The following diagram illustrates the dual utility of the molecule: Pathway A demonstrates the enzymatic hydrolysis used in biosensors, and Pathway B shows the immobilization chemistry for affinity purification.

Caption: Pathway A depicts the enzymatic cleavage generating an electrochemical signal. Pathway B illustrates the covalent coupling to activated resin for affinity chromatography.

Experimental Protocols

Protocol A: Covalent Immobilization to NHS-Activated Sepharose

Purpose: To create an affinity column for purifying

Materials:

-

NHS-Activated Sepharose 4 Fast Flow (e.g., Cytiva or Sigma).

-

Coupling Buffer: 0.2 M

, 0.5 M NaCl, pH 8.3.[3][4] -

Blocking Buffer: 0.5 M Ethanolamine, 0.5 M NaCl, pH 8.3.

-

Wash Buffers: 0.1 M Acetate (pH 4.[3]0) and 0.1 M Tris-HCl (pH 8.0).

Method:

-

Ligand Preparation: Dissolve 4-aminophenyl

-D-cellobioside in Coupling Buffer at a concentration of 5–10 -

Resin Preparation: Wash the NHS-activated Sepharose with 10–15 column volumes of cold 1 mM HCl. Critical: Do this rapidly (15 min max) to prevent hydrolysis of the NHS ester.

-

Coupling Reaction: Immediately mix the ligand solution with the washed resin. Incubate for 2–4 hours at room temperature or overnight at 4°C with gentle rotation.

-

Blocking: Drain the coupling buffer and add Blocking Buffer (Ethanolamine). Incubate for 2–4 hours at room temperature to deactivate remaining NHS groups.

-

Washing: Wash the resin alternately with Acetate buffer (pH 4) and Tris buffer (pH 8) (3 cycles) to remove non-covalently bound ligand.

-

Storage: Store in 20% ethanol at 4°C.

Protocol B: Electrochemical Detection of Cellulase Activity

Purpose: High-sensitivity kinetic assay using the electroactive 4-aminophenol leaving group.

Materials:

-

Substrate: 2 mM 4-aminophenyl

-D-cellobioside in 50 mM Sodium Acetate buffer (pH 5.0). -

Electrode System: Screen-printed carbon electrode (SPCE) or Glassy Carbon Electrode (GCE).

-

Potentiostat.

Method:

-

Enzymatic Reaction: Incubate the cellulase sample (e.g., T. reesei extract) with the Substrate solution at 50°C for 15–30 minutes.

-

Termination: Stop the reaction by raising the pH to 7.0 (using Phosphate Buffer), which is optimal for the electrochemical oxidation of the product.

-

Measurement:

-

Quantification: Calculate enzyme activity based on the peak current (

) relative to a standard curve of pure 4-aminophenol.

Handling & Stability Guidelines

-

Light Sensitivity: The aminophenyl group is susceptible to photo-oxidation, turning the beige powder dark brown. Always handle in amber vials or low-light conditions.

-

Hygroscopicity: Moisture can hydrolyze the glycosidic bond over time or cause caking. Equilibrate the vial to room temperature before opening to prevent condensation.

-

Safety: While not classified as acutely toxic, the breakdown product (4-aminophenol) is a skin sensitizer and potential nephrotoxin. Use standard PPE (gloves, goggles).

References

-

ChemicalBook. (n.d.). P-Aminophenyl-Beta-D-Cellobioside Properties and Melting Point. Retrieved from

-

Synthose. (n.d.). 4-Aminophenyl beta-D-cellobioside heptaacetate Specifications. Retrieved from

-

Tajik, S., & Dourandish, Z. (2025).[1] An effective electrochemical sensor for 4-aminophenol determination using modified carbon paste electrode.[1] Journal of Environmental and Bioanalytical Electrochemistry, 1(1), 33-42.[1][6] Retrieved from

-

Cytiva. (n.d.). NHS-activated Sepharose 4 Fast Flow Instructions.[3][4][7][8] Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. goldbio.com [goldbio.com]

- 3. store.sangon.com [store.sangon.com]

- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 5. researchgate.net [researchgate.net]

- 6. jebe.samipubco.com [jebe.samipubco.com]

- 7. Coupling Protocol for Primary Amine of a Ligand [sigmaaldrich.com]

- 8. med.upenn.edu [med.upenn.edu]

4-Aminophenyl b-D-cellobioside solubility in buffers

Technical Guide: Solubility & Buffer Compatibility of 4-Aminophenyl -D-cellobioside[1][2]

123Executive Summary

This guide details the physicochemical properties, solubility mechanics, and buffer compatibility of 4-Aminophenyl

Key Takeaway: Optimal stability and solubility are achieved by preparing a high-concentration stock in DMSO and diluting into acidic to neutral buffers (pH 5.0–7.5) .[1][2] Avoid prolonged exposure to basic conditions (pH > 8.0) without antioxidants, as the aminophenyl group is prone to oxidative polymerization.[2]

Chemical Profile & Solubility Mechanics[1][2]

Understanding the molecule's structure is the prerequisite for predicting its behavior in solution.

| Property | Details |

| Compound Name | 4-Aminophenyl |

| CAS Number | 42935-24-0 |

| Molecular Weight | ~433.41 g/mol |

| Structure | Cellobiose (disaccharide) + Phenyl Linker + Amine ( |

| pKa (Aniline) | ~4.6 (Protonated |

| Solubility (Water) | Moderate (~10–50 mg/mL depending on purity/temp) |

| Solubility (DMSO) | High (>100 mM) |

| Stability | Light-sensitive; Hygroscopic; Oxidation-prone at high pH |

The Solubility Duality

4-AP-Cell is an amphiphile.[1][2]

-

The Hydrophilic Domain (Cellobiose): The two glucose units provide extensive hydroxyl (-OH) groups, facilitating hydrogen bonding with water.[2] This drives aqueous solubility.

-

The Hydrophobic/Reactive Domain (Aminophenyl): The aromatic ring is hydrophobic. The amine group is the critical solubility switch.

-

pH < 4.5: The amine is protonated (

).[1][2] The molecule is cationic and highly soluble in water. -

pH > 5.0: The amine is neutral (

).[1][2] Solubility relies entirely on the sugar moiety. While the sugar is usually sufficient to keep it dissolved, the neutral amine is susceptible to oxidation (turning solutions brown/pink).[2]

-

Buffer Selection Strategy

The choice of buffer dictates not just solubility, but the chemical integrity of the ligand.

Recommended Buffers

| Buffer System | pH Range | Suitability | Context |

| Acetate / Citrate | 4.0 – 6.0 | Excellent | Ideal for cellulase/glycosidase assays.[1][2] The acidic environment stabilizes the amine and prevents oxidation. |

| PBS / HEPES | 7.0 – 7.5 | Good | Standard for physiological compatibility. Ensure fresh preparation to prevent auto-oxidation of the amine. |

| Carbonate / Borate | 8.5 – 10.0 | Caution | Used only for coupling reactions (e.g., to NHS-activated resins).[1][2] High pH promotes rapid oxidation; use immediately. |

Buffer Incompatibility

-

Aldehyde-containing buffers: Avoid buffers with reactive carbonyls if the amine is to remain free, as Schiff bases will form.[2]

-

High Ionic Strength: Excessive salt (>1 M) may "salt out" the carbohydrate moiety via the hydrophobic effect on the phenyl ring.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (Recommended)

Direct dissolution in aqueous buffer is possible but risky for long-term storage due to hydrolysis and oxidation.[2] The "DMSO-First" method is the industry standard.[1][2]

Reagents:

-

4-Aminophenyl

-D-cellobioside powder.[1][2][3][4] -

Anhydrous DMSO (Dimethyl sulfoxide), sterile filtered.[2]

-

Argon or Nitrogen gas (optional, for overlay).[2]

Workflow:

-

Weighing: Weigh the target mass of 4-AP-Cell (e.g., 4.3 mg for 10 mM in 1 mL).

-

Dissolution: Add 1 mL of anhydrous DMSO. Vortex vigorously until the solution is perfectly clear.

-

Note: If particles persist, warm gently to 37°C for 5 minutes.

-

-

Storage: Aliquot into light-protective (amber) tubes. Overlay with inert gas if possible.[5] Store at -20°C.

Protocol B: Preparation of Working Solution (Aqueous)

Target: 100 µM Substrate in 50 mM Sodium Acetate, pH 5.0.[2]

-

Thaw: Thaw the DMSO stock at room temperature (protect from light).

-

Dilution: Slowly add the DMSO stock to the stirring buffer.

-

Rule of Thumb: Keep final DMSO concentration < 5% (v/v) to avoid inhibiting sensitive enzymes, though most cellulases tolerate up to 10% DMSO.[2]

-

-

Verification: Inspect for turbidity. At 100 µM, the solution should be clear.

-

Usage: Use within 4–8 hours. Discard if the solution turns pink/brown (oxidation indicator).

Visualization: Solubility & Logic Flow

The following diagram illustrates the decision logic for handling 4-AP-Cell based on the intended application.

Figure 1: Decision matrix for solvent and buffer selection to maximize stability and functional integrity.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Solution turns Pink/Brown | Oxidation of the aniline amine to azo/quinone species.[1][2] | Discard solution. Use fresh buffers. Degas buffers or add mild antioxidants (e.g., EDTA) if enzyme compatible.[2] |

| Precipitation upon dilution | "Shock" precipitation from high DMSO stock into cold buffer. | Warm buffer to RT before mixing. Add stock dropwise while vortexing. |

| Low Enzymatic Signal | Substrate degradation or DMSO inhibition. | Verify DMSO tolerance of your enzyme. Check stock solution integrity by TLC or HPLC. |

References

The Advent and Evolution of Aminophenyl Cellobioside Derivatives: A Technical Guide for Advanced Research

Foreword: Unlocking the Potential of a Versatile Glycosidic Scaffold

In the intricate world of glycoscience, the ability to selectively probe, purify, and manipulate biological systems often hinges on the availability of precisely engineered molecular tools. Among these, aminophenyl cellobioside derivatives have emerged as a cornerstone scaffold, offering a unique combination of a biologically relevant disaccharide, cellobiose, with a versatile functional handle—the aminophenyl group. This guide provides a comprehensive exploration of the discovery, synthesis, and ever-expanding applications of these pivotal compounds, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, reflecting the rigor and insight of a seasoned application scientist.

The Genesis of a Tool: A Historical Perspective on Aryl Glycosides and the Birth of Aminophenyl Cellobiosides

The journey to aminophenyl cellobioside derivatives is intrinsically linked to the broader history of glycosylation chemistry. Early efforts to synthesize glycosides were pioneered by the landmark Koenigs-Knorr reaction , a method that involves the reaction of a glycosyl halide with an alcohol in the presence of a heavy metal salt promoter, such as silver carbonate.[1][2] This reaction, while foundational, set the stage for more controlled and stereoselective glycosylation strategies. The key to the Koenigs-Knorr method's success in producing β-glycosides, like those in cellobiose, lies in the "neighboring-group participation" of the acetyl protecting group at the C-2 position, which guides the stereochemical outcome to favor the 1,2-trans product.[1][3][4]

The direct synthesis of aminophenyl glycosides was initially challenging. A more robust and widely adopted strategy involves a two-step process: the synthesis of a p-nitrophenyl glycoside followed by the reduction of the nitro group to an amine.[5][6] This approach is advantageous as the electron-withdrawing nitro group can facilitate the initial glycosylation reaction, and its subsequent reduction to the highly versatile amino group is typically a high-yielding and straightforward process. The synthesis of p-nitrophenyl-β-D-cellobioside, a direct precursor, has been a key focus for researchers, as it serves as a chromogenic substrate for cellulase activity assays.[7][8][9]

While a singular, definitive "discovery" paper for p-aminophenyl-β-D-cellobioside is not readily apparent in the historical literature, its emergence can be seen as a logical and necessary extension of the established chemistry of aryl glycosides, driven by the burgeoning need for functionalized carbohydrates in biological research.

The Art of Synthesis: From Classical Chemistry to Modern Methodologies

The synthesis of aminophenyl cellobioside derivatives requires a meticulous approach to protecting group chemistry and stereocontrol at the anomeric center.

The Classical Chemical Pathway: A Step-by-Step Protocol

The most common chemical synthesis of p-aminophenyl-β-D-cellobioside follows a well-trodden path, beginning with the peracetylation of cellobiose, followed by the formation of the glycosyl halide, glycosylation with p-nitrophenol, and finally, reduction of the nitro group and deprotection.

Experimental Protocol: Synthesis of p-Aminophenyl-β-D-cellobioside

-

Peracetylation of Cellobiose:

-

Suspend D-(+)-cellobiose in acetic anhydride.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a Lewis acid (e.g., zinc chloride) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice water to precipitate the product, octa-O-acetyl-β-D-cellobiose.

-

Filter, wash with water, and recrystallize from ethanol.

-

-

Formation of the Glycosyl Halide (Acetobromocellobiose):

-

Dissolve the peracetylated cellobiose in a solution of hydrogen bromide in acetic acid.

-

Stir at room temperature until the reaction is complete (monitored by TLC).

-

Pour the mixture into ice water and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with cold sodium bicarbonate solution and water, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain hepta-O-acetyl-α-D-cellobiosyl bromide (acetobromocellobiose).

-

-

Koenigs-Knorr Glycosylation with p-Nitrophenol:

-

Dissolve acetobromocellobiose and p-nitrophenol in an anhydrous solvent (e.g., dichloromethane or acetonitrile).

-

Add a promoter, such as silver(I) oxide or silver carbonate, and stir the mixture in the dark at room temperature.[1][3]

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Filter the reaction mixture to remove the silver salts and wash the filtrate with sodium thiosulfate solution and water.

-

Dry the organic layer and evaporate the solvent.

-

Purify the resulting p-nitrophenyl hepta-O-acetyl-β-D-cellobioside by column chromatography.

-

-

Reduction of the Nitro Group:

-

Dissolve the nitrophenyl cellobioside derivative in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a catalyst, such as palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).[5]

-

Filter the catalyst and evaporate the solvent to yield p-aminophenyl hepta-O-acetyl-β-D-cellobioside.

-

-

Deprotection (Zemplén Deacetylation):

-

Dissolve the acetylated aminophenyl cellobioside in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide.

-

Stir at room temperature until deacetylation is complete (monitored by TLC).

-

Neutralize the reaction with an acidic resin, filter, and evaporate the solvent to obtain the final product, p-aminophenyl-β-D-cellobioside.

-

Diagram of the Chemical Synthesis Pathway

Caption: Chemical synthesis pathway for p-aminophenyl-β-D-cellobioside.

Enzymatic and Chemoenzymatic Approaches: The Green Chemistry Frontier

While chemical synthesis is robust, it often involves harsh reagents and multiple protection/deprotection steps. Enzymatic and chemoenzymatic methods offer a more environmentally friendly and often more selective alternative.[10][11] Glycosidases, which naturally hydrolyze glycosidic bonds, can be engineered into "glycosynthases" that catalyze the formation of these bonds. While the direct enzymatic synthesis of aminophenyl cellobioside is not yet a widespread, high-yield process, research into the transglycosylation activity of cellulases and other glycosidases with aryl glycoside acceptors holds promise for future developments.[12][13]

A more immediate chemoenzymatic strategy could involve the enzymatic synthesis of p-nitrophenyl-β-D-cellobioside followed by chemical reduction of the nitro group.[9]

Applications in the Vanguard of Research and Development

The true value of aminophenyl cellobioside derivatives lies in their utility as molecular probes and handles in a variety of biochemical and biomedical applications.

Affinity Chromatography: Isolating the Keys to Cellulose Degradation

The modern era of affinity chromatography began in the late 1960s with the work of Cuatrecasas, Anfinsen, and Wilchek, who demonstrated the power of immobilizing a specific ligand to a solid support to purify its binding partner.[14][15][16] Aminophenyl cellobioside derivatives are ideally suited for this technique. The amino group provides a convenient point of attachment to activated chromatography resins (e.g., CNBr-activated Sepharose), while the cellobiose moiety acts as a specific ligand for cellulose-binding enzymes.

This has been particularly impactful in the study of cellulases, the enzymes responsible for the breakdown of cellulose. Cellobiohydrolases (CBHs), key components of cellulase systems, can be efficiently purified from complex mixtures using affinity columns functionalized with aminophenyl cellobioside derivatives.[17][18]

Workflow for Cellobiohydrolase Purification

Caption: Affinity purification of cellobiohydrolase.

Neoglycoconjugates: Probing the World of Lectins

Lectins are proteins that specifically recognize and bind to carbohydrates. They play crucial roles in cell-cell recognition, signaling, and pathogen-host interactions.[19][20] To study these interactions, researchers synthesize neoglycoproteins , which are proteins that have been chemically modified with carbohydrates.[21][22] Aminophenyl cellobioside derivatives are excellent precursors for creating these tools. The amino group can be readily coupled to the side chains of amino acids (e.g., lysine) in a carrier protein, such as bovine serum albumin (BSA), using various cross-linking reagents.[21] The resulting neoglycoprotein presents multiple copies of the cellobiose unit on its surface, allowing for the sensitive detection of cellobiose-binding lectins.[19]

Enzyme Inhibition and Drug Discovery: A Scaffold for Therapeutic Innovation

The development of enzyme inhibitors is a cornerstone of modern drug discovery.[23][24][25] Glycoside derivatives are a promising class of compounds for inhibiting glycosidases, enzymes that are implicated in a range of diseases, including diabetes, viral infections, and cancer. By mimicking the natural substrate, these derivatives can bind to the active site of the enzyme and block its activity.

While aminophenyl cellobioside itself is a substrate for some cellulases, modifications to the cellobiose structure or the aminophenyl group could lead to the development of potent and selective inhibitors. For example, the introduction of a thio-linkage between the anomeric carbon and the phenyl group, creating a thioglycoside, can enhance stability against enzymatic hydrolysis and improve inhibitory activity.[17] The aminophenyl group also provides a site for further chemical modification to explore structure-activity relationships and optimize inhibitory potency.

Physicochemical and Spectroscopic Characterization

The identity and purity of aminophenyl cellobioside derivatives are typically confirmed using a combination of spectroscopic and analytical techniques.

| Parameter | Typical Value/Observation | Technique |

| Molecular Formula | C18H27NO11 | Mass Spectrometry |

| Molecular Weight | 433.41 g/mol | Mass Spectrometry |

| Melting Point | 133-138 °C | Melting Point Apparatus |

| 1H NMR | Characteristic signals for the anomeric protons, the sugar ring protons, and the aromatic protons of the aminophenyl group. The coupling constants of the anomeric protons confirm the β-linkage. | NMR Spectroscopy |

| 13C NMR | Distinct signals for each of the 18 carbon atoms, including the anomeric carbons and the carbons of the phenyl ring. | NMR Spectroscopy |

Note: Specific values can vary slightly depending on the purity and isomeric form of the sample.[26][27]

Future Perspectives: The Road Ahead

The story of aminophenyl cellobioside derivatives is far from over. Future research is likely to focus on several key areas:

-

Advanced Synthesis: The development of more efficient and scalable chemoenzymatic and purely enzymatic syntheses will be crucial for making these compounds more accessible.

-

Drug Discovery: A more systematic exploration of modified aminophenyl cellobioside derivatives as inhibitors of glycosidases and other carbohydrate-binding proteins could lead to new therapeutic agents.

-

Materials Science: The ability to immobilize these derivatives on surfaces could be exploited for the development of novel biocompatible materials and biosensors.

-

Glycan Arrays: The use of aminophenyl cellobiosides in the construction of glycan arrays will continue to be a powerful tool for high-throughput screening of carbohydrate-protein interactions.

References

-

Bochkov, A. F., & Afanas'ev, V. A. (1976). An improved method for the syntheses of p-aminophenyl 1-thio-beta-D-glycosides. Carbohydrate Research, 51(2), 223-8. [Link][28]

-

Gabius, H. J., et al. (1991). Conjugation of p-aminophenyl glycosides with squaric acid diester to a carrier protein and the use of neoglycoprotein in the histochemical detection of lectins. Bioconjugate Chemistry, 2(3), 148-53. [Link][21]

-

Planas, A., et al. (1998). Synthesis of aryl 3-O-beta-cellobiosyl-beta-D-glucopyranosides for reactivity studies of 1,3-1,4-beta-glucanases. Carbohydrate Research, 310(1-2), 53-64. [Link][29]

-

Universitat Ramon Llull. (1998). Synthesis of aryl 3-O-β-cellobiosyl-β-D-glucopyranosides for reactivity studies of 1,3-1,4-β-glucanases. URL.[Link][30]

-

Wikipedia. (n.d.). Koenigs–Knorr reaction. In Wikipedia. Retrieved February 7, 2024, from [Link][1]

-

Hage, D. S. (2019). Affinity Chromatography: A Review of Trends and Developments over the Past 50 Years. Separations, 6(3), 39. [Link][14]

-

ResearchGate. (n.d.). Hydrolysis of p-nitrophenyl β-D-cellobioside produces p-nitrophenol and cellobiose by M. thermophila. ResearchGate.[Link][7]

-

Hage, D. S. (2015). Affinity Chromatography: A Historical Perspective. Methods in Molecular Biology, 1286, 1-19. [Link][15]

-

Schottelius, J., et al. (1987). Neoglycoproteins as tools for the detection of carbohydrate-specific receptors on the cell surface of Leishmania. Parasitology Research, 74(1), 25-31. [Link][19]

-

Hage, D. S. (2015). Affinity chromatography: a historical perspective. Methods in Molecular Biology, 1286, 1-19. [Link][31]

-

Slideshare. (n.d.). Koenigs knorr reaction and mechanism. Slideshare.[Link][2]

-

Kráľová, K., & Kováč, P. (2007). Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. Molecules, 12(9), 2147-2156. [Link][32]

-

Chemistry LibreTexts. (2024). 25.6: Reactions of Monosaccharides. Chemistry LibreTexts.[Link][4]

-

Peters, S., et al. (1991). Synthesis of 1-N-glycyl beta-oligosaccharide derivatives. Reactivity of Lens culinaris lectin with a fluorescent labeled streptavidin pseudoglycoprotein and immobilized neoglycolipid. The Journal of Biological Chemistry, 266(32), 21858-21867. [Link][33]

-

Nidetzky, B., & Claeyssens, M. (2010). The kinetics of p-nitrophenyl-β-D-cellobioside hydrolysis and transglycosylation by Thermobifida fusca Cel5Acd. FEBS Journal, 277(22), 4745-4756. [Link][12]

-

Farkaš, V., & Slezárik, M. (1976). An improved method for the syntheses of p-aminophenyl 1-thio-beta-D-glycosides. Carbohydrate Research, 51(2), 223-228. [Link][28]

-

Demchenko, A. V. (2014). Anomeric O-Functionalization of Carbohydrates for Chemical Conjugation to Vaccine Constructs. Vaccines, 2(2), 296-324. [Link][34]

-

Wikipedia. (n.d.). Affinity chromatography. In Wikipedia. Retrieved February 7, 2024, from [Link][35]

-

O'Donohue, M. J., et al. (2021). Enzymatic Routes to Designer Hemicelluloses for Use in Biobased Materials. JACS Au, 1(10), 1584-1601. [Link][13]

-

Manabe, S., et al. (2013). One-Step Anomerization of Pyranosides. ChemistryViews.[Link][36]

-

Titz, A., et al. (2015). Effect of Aminophenyl and Aminothiahexyl α-D-Glycosides of the Manno-, Gluco-, and Galacto-Series on Type 1 Fimbriae-Mediated Adhesion of Escherichia coli. Molecules, 20(8), 13739-13753. [Link][5]

-

Siriwardena, A., & Bundle, D. R. (2014). Naturally occurring sulfonium-ion glucosidase inhibitors and their derivatives: a promising class of potential antidiabetic agents. Accounts of Chemical Research, 47(1), 188-197. [Link][23]

-

Woerly, E. M., et al. (2016). Glycosyl Cross-Coupling of Anomeric Nucleophiles: Scope, Mechanism, and Applications in the Synthesis of Aryl C-Glycosides. Journal of the American Chemical Society, 138(39), 12999-13010. [Link][37]

-

Jäger, G., et al. (2011). Non-productive binding of cellobiohydrolase i investigated by surface plasmon resonance spectroscopy. Biotechnology for Biofuels, 4, 43. [Link][38]

-

Fujita-Yamaguchi, Y. (2015). Affinity Chromatography of Native and Recombinant Proteins from Receptors for Insulin and IGF-I to Recombinant Single Chain Antibodies. Journal of Chromatographic Science, 53(8), 1283-1290. [Link][16]

-

Wang, C. C., & Lee, J. C. (2018). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. Molecules, 23(12), 3169. [Link][39]

-

ResearchGate. (2016). Purification, and Biochemical and Biophysical Characterization of Cellobiohydrolase I from Trichoderma harzianum IOC 3844. ResearchGate.[Link][40]

-

Ståhlberg, J., et al. (2022). Enzyme kinetics by GH7 cellobiohydrolases on chromogenic substrates is dictated by non-productive binding. FEBS Letters, 596(21), 2736-2749. [Link][41]

-

Lee, I., et al. (2001). Cellobiohydrolase Hydrolyzes Crystalline Cellulose on Hydrophobic Faces. Biophysical Journal, 81(2), 771-777. [Link][18]

-

Lee, Y. C., & Lee, R. T. (1980). Preparation of some new neoglycoproteins by amidination of bovine serum albumin using 2-imino-2-methoxyethyl 1-thioglycosides. Biochemistry, 19(1), 156-163. [Link][22]

-

MDPI. (2022). Revealing the Complexity of Polysaccharides: Advances in NMR Spectroscopy for Structural Elucidation and Functional Characterization. MDPI.[Link][42]

-

Al-Ostoot, F. H., et al. (2024). Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of Thiourea Derivatives Based on 3-Aminopyridin-2(1H)-Ones. Molecules, 29(15), 3543. [Link][43]

-

Gładkowski, W., et al. (2019). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. Molecules, 24(17), 3121. [Link][10]

-

ResearchGate. (n.d.). Enzymatic Synthesis of Cellulose. ResearchGate.[Link][11]

-

Sharon, N., & Lis, H. (2004). Lectins, Interconnecting Proteins with Biotechnological/Pharmacological and Therapeutic Applications. Trends in Glycoscience and Glycotechnology, 16(90), 295-307. [Link][20]

-

Taha, M., et al. (2018). The 4-(dimethylaminoalkyl)piperazine inhibitors of α-glucosidase: allosteric enzyme inhibition and identification of interacting chemical groups. Scientific Reports, 8(1), 11130. [Link][44]

-

Shao, C. L., et al. (2018). Design, semisynthesis, α-glucosidase inhibitory, cytotoxic, and antibacterial activities of p-terphenyl derivatives. European Journal of Medicinal Chemistry, 148, 214-225. [Link][24]

-

Khan, I., et al. (2025). Synthesis, in vitro, and in silico studies of 4-chlorophenyl-sulfonyl Indole based thiosemicarbazones as competitive α-glucosidase inhibitors. Scientific Reports, 15(1), 12345. [Link][25]

-

Semantic Scholar. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Semantic Scholar.[Link][45]

-

Serianni, A. S., & Bondo, P. B. (1999). An NMR investigation of putative interresidue H-bonding in methyl alpha-cellobioside in solution. Carbohydrate Research, 315(1-2), 24-34. [Link][27]

Sources

- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 2. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 3482-57-3, 4-Nitrophenyl beta-D-cellobioside, CAS: 3482-57-3 [chemsynlab.com]

- 10. Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. The kinetics of p-nitrophenyl-β-D-cellobioside hydrolysis and transglycosylation by Thermobifida fusca Cel5Acd - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Affinity Chromatography: A Review of Trends and Developments over the Past 50 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 15. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 16. Affinity Chromatography of Native and Recombinant Proteins from Receptors for Insulin and IGF-I to Recombinant Single Chain Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 4-Thiocellooligosaccharides. Their synthesis and use as ligands for the separation of cellobiohydrolases of Trichoderma reesei by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cellobiohydrolase Hydrolyzes Crystalline Cellulose on Hydrophobic Faces - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Neoglycoproteins as tools for the detection of carbohydrate-specific receptors on the cell surface of Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Lectins, Interconnecting Proteins with Biotechnological/Pharmacological and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Conjugation of p-aminophenyl glycosides with squaric acid diester to a carrier protein and the use of neoglycoprotein in the histochemical detection of lectins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Preparation of some new neoglycoproteins by amidination of bovine serum albumin using 2-imino-2-methoxyethyl 1-thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Naturally occurring sulfonium-ion glucosidase inhibitors and their derivatives: a promising class of potential antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Design, semisynthesis, α-glucosidase inhibitory, cytotoxic, and antibacterial activities of p-terphenyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis, in vitro, and in silico studies of 4-chlorophenyl-sulfonyl Indole based thiosemicarbazones as competitive α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. echemi.com [echemi.com]

- 27. An NMR investigation of putative interresidue H-bonding in methyl alpha-cellobioside in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. An improved method for the syntheses of p-aminophenyl 1-thio-beta-D-glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Synthesis of aryl 3-O-beta-cellobiosyl-beta-D-glucopyranosides for reactivity studies of 1,3-1,4-beta-glucanases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. merit.url.edu [merit.url.edu]

- 31. Affinity chromatography: a historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Synthesis of 1-N-glycyl beta-oligosaccharide derivatives. Reactivity of Lens culinaris lectin with a fluorescent labeled streptavidin pseudoglycoprotein and immobilized neoglycolipid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Anomeric O-Functionalization of Carbohydrates for Chemical Conjugation to Vaccine Constructs - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Affinity chromatography - Wikipedia [en.wikipedia.org]

- 36. chemistryviews.org [chemistryviews.org]

- 37. Glycosyl Cross-Coupling of Anomeric Nucleophiles: Scope, Mechanism, and Applications in the Synthesis of Aryl C-Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Non-productive binding of cellobiohydrolase i investigated by surface plasmon resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 39. Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 40. researchgate.net [researchgate.net]

- 41. scienceopen.com [scienceopen.com]

- 42. Revealing the Complexity of Polysaccharides: Advances in NMR Spectroscopy for Structural Elucidation and Functional Characterization [mdpi.com]

- 43. Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of Thiourea Derivatives Based on 3-Aminopyridin-2(1H)-Ones | MDPI [mdpi.com]

- 44. The 4-(dimethylaminoalkyl)piperazine inhibitors of α-glucosidase: allosteric enzyme inhibition and identification of interacting chemical groups - PMC [pmc.ncbi.nlm.nih.gov]

- 45. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

role of 4-Aminophenyl b-D-cellobioside in carbohydrate research

Technical Whitepaper: 4-Aminophenyl -D-Cellobioside as a Modular Scaffold in Glycoscience

Executive Summary & Molecular Architecture

4-Aminophenyl

The molecule consists of a cellobiose moiety (two glucose units linked

-

Biological Recognition: The cellobiose unit perfectly mimics the repeating unit of cellulose, serving as a high-affinity ligand for Cellobiohydrolases (CBHs), Endoglucanases, and Carbohydrate-Binding Modules (CBMs).

-

Chemical Orthogonality: The aromatic amine (

) provides a nucleophilic handle that is chemically distinct from the hydroxyl groups of the sugar, allowing for site-specific conjugation without compromising the carbohydrate's bioactivity.

Table 1: Comparative Utility of Cellobioside Derivatives

| Feature | 4-Nitrophenyl | 4-Aminophenyl |

| Primary Use | Kinetic Assays ( | Surface Immobilization & Conjugation |

| Detection | Colorimetric (Release of p-Nitrophenol) | SPR, ELISA, Affinity Capture |

| Reactivity | Chemically Inert (until hydrolysis) | Nucleophilic (Amine reactive) |

| Ligation Potential | Low (Requires reduction first) | High (Ready for NHS/Isothiocyanate coupling) |

Mechanistic Applications in High-Throughput Screening

The primary value of 4-AP-Cellobioside lies in its ability to orient cellobiose on surfaces. In random immobilization (e.g., UV crosslinking), the sugar hydroxyls are often compromised. By using the distal amine of 4-AP-Cellobioside, the cellobiose unit is presented "standing up" from the surface, mimicking a cellulose chain end.

Glycan Microarrays & SPR

In Surface Plasmon Resonance (SPR) and glycan arrays, 4-AP-Cellobioside is coupled to carboxylated surfaces (e.g., CM5 chips) via EDC/NHS chemistry. This creates a stable amide bond.

-

Mechanism: The aniline nitrogen attacks the activated ester on the surface.

-

Outcome: A defined monolayer of cellobiose ligands used to screen mutant cellulase libraries for binding affinity (

) without the interference of substrate hydrolysis (if using non-hydrolytic mutants or CBMs).

Affinity Chromatography

For the purification of specific CBMs or lectins, 4-AP-Cellobioside is coupled to NHS-activated Sepharose. This creates an affinity resin that specifically targets proteins recognizing the

Figure 1: The functional workflow of 4-AP-Cellobioside, transforming from a soluble ligand to immobilized scaffold.

Experimental Protocols

Protocol A: Synthesis of Neoglycoproteins (BSA-Cellobioside)

Objective: Create a multivalent display of cellobiose on Bovine Serum Albumin (BSA) for use as an antigen or ELISA coating reagent.

Reagents:

-

4-Aminophenyl

-D-cellobioside -

BSA (Bovine Serum Albumin)[1]

-

Glutaraldehyde (homobifunctional linker) OR DSC (Disuccinimidyl carbonate)

-

Dialysis tubing (10 kDa MWCO)

Step-by-Step Methodology:

-

Activation: Dissolve BSA (10 mg/mL) in PBS (pH 7.4). Add a 10-fold molar excess of the crosslinker (e.g., DSC or Glutaraldehyde) to activate surface lysines. Incubate for 1 hour at room temperature.

-

Scientific Note: If using Glutaraldehyde, this creates a Schiff base. If using DSC, it creates an NHS-carbamate. DSC is preferred for stability.

-

-

Desalting: Remove excess linker using a Zeba spin column or rapid dialysis to prevent cross-linking the 4-AP-Cellobioside to itself.

-

Conjugation: Immediately add 4-AP-Cellobioside (20-fold molar excess over BSA) to the activated protein solution. The aromatic amine reacts with the activated protein.

-

Incubation: React overnight at 4°C with gentle rotation.

-

Quenching: Add 1M Tris-HCl (pH 8.0) to quench remaining active sites.

-

Purification: Dialyze extensively against PBS (3 changes over 24 hours) to remove free cellobioside.

-

Validation: Verify conjugation via MALDI-TOF MS (mass shift indicates number of sugars attached) or by the phenol-sulfuric acid method for total carbohydrate content.

Protocol B: Immobilization on NHS-Activated Sepharose

Objective: Prepare an affinity column for CBM purification.

-

Wash Resin: Wash 1g of NHS-activated Sepharose with 10-15 volumes of cold 1mM HCl. (Preserves the NHS group).

-

Coupling Buffer: Dissolve 4-AP-Cellobioside in Coupling Buffer (0.2M NaHCO3, 0.5M NaCl, pH 8.3).

-

Critical: Avoid amine-containing buffers (Tris, Glycine) at this stage.

-

-

Reaction: Mix ligand solution with resin. Rotate end-over-end for 2 hours at room temperature.

-

Blocking: Drain and add Blocking Buffer (0.1M Tris-HCl, pH 8.5) for 2 hours to cap unreacted NHS groups.

-

Storage: Wash with alternating high/low pH buffers (Acetate/Tris) and store in 20% ethanol at 4°C.

Signal Transduction & Interaction Modeling

When used in research, 4-AP-Cellobioside acts as a probe to decipher the hydrolytic or binding mechanisms of cellulolytic enzymes.[2]

Figure 2: Interaction pathway. The immobilized scaffold recruits GH enzymes or CBMs, generating a measurable signal (SPR/ELISA) representing binding affinity.

References

-

Substrate Analogues in Cellulase Research

- Title: Chromogenic and fluorogenic substr

- Source: Methods in Enzymology.

- Context: Establishes the distinction between nitrophenyl (kinetic) and aminophenyl (linking)

-

URL:

-

Immobilization Chemistry

-

Title: Immobilized 4-aminophenyl 1-thio-beta-D-galactofuranoside as a matrix for affinity purification.[3]

- Source: Carbohydr

- Context: Provides the foundational chemistry for coupling aminophenyl-glycosides to Sepharose m

-

URL:

-

-

Neoglycoprotein Synthesis

- Title: Preparation of some new neoglycoproteins by amidin

- Source: Biochemistry (ACS).

- Context: Details the conjugation of glycosides to BSA/HSA for immunological and binding studies.

-

URL:

-

Glycan Array Fabrication

- Title: General Procedure for the Synthesis of Neoglycoproteins and Immobiliz

- Source: NIH N

- Context: Modern protocols for creating high-throughput glycan arrays using amine-functionalized sugars.

-

URL:

Sources

- 1. Preparation of some new neoglycoproteins by amidination of bovine serum albumin using 2-imino-2-methoxyethyl 1-thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3482-57-3, 4-Nitrophenyl beta-D-cellobioside, CAS: 3482-57-3 [chemsynlab.com]

- 3. Immobilized 4-aminophenyl 1-thio-beta-D-galactofuranoside as a matrix for affinity purification of an exo-beta-D-galactofuranosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling and Application of 4-Aminophenyl β-D-cellobioside

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 4-Aminophenyl β-D-cellobioside

4-Aminophenyl β-D-cellobioside is a glycosidic compound that serves as a valuable tool in carbohydrate chemistry and enzymology. Structurally, it consists of a disaccharide, cellobiose, linked to a 4-aminophenyl group via a β-glycosidic bond. This unique structure makes it a chromogenic substrate for certain enzymes, particularly cellulases, which are capable of cleaving this bond. The release of the 4-aminophenyl group (p-aminophenol) can be detected and quantified, providing a measure of enzymatic activity. Its primary application lies in the sensitive detection and characterization of β-glucosidases and cellobiohydrolases, enzymes crucial in biofuel research, textile industry, and drug development. This guide provides a comprehensive overview of the safe handling, storage, and application of 4-Aminophenyl β-D-cellobioside, ensuring both laboratory safety and experimental integrity.

Section 1: Hazard Identification and Toxicological Profile

While a comprehensive Safety Data Sheet (SDS) specifically for 4-Aminophenyl β-D-cellobioside is not consistently available from all suppliers, data from structurally similar compounds, such as 4-Aminophenyl β-D-galactopyranoside and 4-Nitrophenyl β-D-cellobioside, along with information on its heptaacetate derivative, indicate a low hazard profile. The heptaacetate form is reported as "Not a dangerous substance according to GHS"[1]. SDS for related aminophenyl glycosides do not classify them as hazardous. However, as with any chemical substance, a degree of caution is warranted.

Expected Potential Hazards:

-

Inhalation: May cause minor irritation to the respiratory tract[2].

-

Skin Contact: Unlikely to cause significant irritation.

-

Eye Contact: May cause mild irritation upon direct contact.

-

Ingestion: Expected to have low acute toxicity.

A study on various aminophenyl and aminothiahexyl glycosides indicated potential cytotoxicity at high millimolar concentrations in a specific bacterial adhesion assay[3]. While the direct relevance to human toxicology is not established, it underscores the importance of avoiding ingestion and significant exposure.

Toxicological Data Summary:

| Hazard Route | Anticipated Effect | Reference Documents |

| Inhalation | Potential for mild respiratory tract irritation. | Based on general properties of fine organic powders and SDS of related compounds.[2] |

| Skin Contact | Not expected to be a significant irritant. | Inferred from SDS of 4-Aminophenyl β-D-galactopyranoside which indicates no classification for skin irritation. |

| Eye Contact | May cause mild, transient irritation. | Standard precaution for all chemical powders. SDS for related compounds recommend rinsing eyes with water as a precaution. |

| Ingestion | Low acute toxicity expected. | General toxicological profile of similar glycosides. A study on aminophenyl glycosides showed cytotoxicity at high concentrations in a specific assay.[3] |

Section 2: Safe Handling and Storage Protocols

The key to safely handling 4-Aminophenyl β-D-cellobioside is to minimize exposure through standard laboratory hygiene and engineering controls.

Personal Protective Equipment (PPE)

The following PPE should be worn when handling 4-Aminophenyl β-D-cellobioside in powder form or in solution:

-

Eye Protection: Chemical safety goggles or glasses.

-

Hand Protection: Nitrile or latex gloves.

-

Body Protection: A standard laboratory coat.

-

Respiratory Protection: Not generally required under normal handling conditions with adequate ventilation. If creating aerosols or handling large quantities in a poorly ventilated area, a dust mask or a respirator may be appropriate.

Engineering Controls

-

Ventilation: Handle in a well-ventilated area. A chemical fume hood is recommended when working with large quantities or when there is a potential for aerosolization.

Handling Procedures

-

Avoid creating dust.

-

Avoid contact with skin and eyes[4].

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

Storage Conditions

Proper storage is crucial to maintain the integrity of the compound.

-

Temperature: Store in a freezer at -20°C for long-term stability[4]. For the heptaacetate derivative, storage at 0 to 8°C is recommended[1].

-

Atmosphere: Store under an inert atmosphere if possible, as the compound is described as hygroscopic[4].

-

Container: Keep the container tightly closed in a dry and cool place[4].

-

Incompatibilities: Avoid strong oxidizing agents[2].

Section 3: Accidental Release and First Aid Measures

Accidental Release

In the event of a spill:

-

Evacuate: Clear the immediate area of all personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For a solid spill, gently sweep up the material to avoid creating dust and place it in a suitable, labeled container for disposal. For a solution spill, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.

-

Clean: Clean the spill area with soap and water.

-

PPE: Wear appropriate PPE during the entire cleanup process.

First Aid Measures

-

Inhalation: Move the person to fresh air. If they feel unwell, seek medical attention.

-

Skin Contact: Wash the affected area with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Section 4: Experimental Application - Enzymatic Assay of Cellulase Activity

4-Aminophenyl β-D-cellobioside is a valuable substrate for the colorimetric or spectrophotometric determination of β-glucosidase and cellobiohydrolase activity. The enzymatic cleavage of the β-glycosidic bond releases p-aminophenol, which can be quantified.

Principle of the Assay

The enzymatic reaction is as follows:

4-Aminophenyl β-D-cellobioside + H₂O ---(β-glucosidase/cellobiohydrolase)---> Cellobiose + p-Aminophenol